Phosphinic acid, di-2-thienyl-

Description

Foundational Context within Organophosphorus Chemistry

Di-2-thienylphosphinic acid belongs to the broad class of organophosphorus compounds, which are organic molecules containing phosphorus. Specifically, it is classified as a phosphinic acid, characterized by a phosphorus atom bonded to two organic groups, a doubly bonded oxygen atom, and a hydroxyl (-OH) group. 20.210.105 In this structural arrangement, the phosphorus center is in the +5 oxidation state, a common state for this class of compounds. oxinst.com

Phosphinic acids are a subgroup of phosphorus(V) compounds and are known for their acidic properties, stemming from the hydroxyl group attached directly to the phosphorus atom. 20.210.105 The synthesis of di-2-thienylphosphinic acid can be accomplished through established organometallic routes. A common method involves the preparation of a Grignard reagent from 2-bromothiophene (B119243), which then reacts with a phosphorus source like phosphorus oxychloride. The resulting intermediate is subsequently hydrolyzed to yield the final phosphinic acid. An alternative pathway uses lithiated thiophene (B33073) in reaction with phosphorus halides.

Distinctive Structural Elements: Thienyl and Phosphinic Acid Moieties

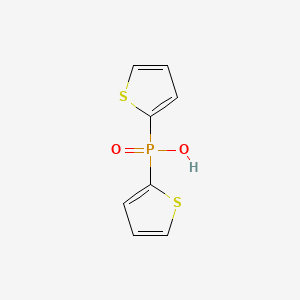

The chemical architecture of di-2-thienylphosphinic acid is distinguished by two key components: the phosphinic acid moiety and two 2-thienyl groups.

The phosphinic acid group (-P(O)OH) is the functional core of the molecule, imparting its acidic nature and the ability to engage in hydrogen bonding. The proton on the hydroxyl group can be donated, and the phosphoryl oxygen (P=O) can act as a hydrogen bond acceptor. This functionality is central to its role in catalysis and as a ligand in coordination chemistry.

The 2-thienyl moieties are five-membered aromatic rings containing a sulfur atom. These heterocyclic groups are derived from thiophene. 20.210.105 The presence of these rings introduces specific electronic and steric properties to the molecule. Thienyl groups can influence the molecule's solubility, reactivity, and coordination behavior. Furthermore, oligothiophenes are recognized as a promising class of fluorescent molecules with potential applications in photovoltaics and fluorescence sensing, suggesting that the incorporation of thienyl groups can impart valuable optical and electronic properties. mdpi.com

Overview of Contemporary Academic Research Trajectories

Current research involving di-2-thienylphosphinic acid and its derivatives is expanding into several key areas, primarily driven by the compound's unique structural features.

Materials Science and Polymer Chemistry: A significant research avenue is the use of di-2-thienylphosphinic acid as a monomer or functional precursor for specialty polymers. The incorporation of the phosphorus-containing group into polymer structures can enhance properties such as flame retardancy and thermal stability. By transforming the phosphinic acid into a derivative with other reactive groups, it can be used as a monomer in condensation polymerization with a suitable co-monomer to create macromolecules with tailored properties.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The phosphinic acid, or its conjugate base (phosphinate), can act as a versatile ligand for metal ions. The oxygen atoms of the phosphinate group can coordinate to metal centers, and this has led to investigations into the formation of coordination polymers and MOFs. nih.gov The synthesis of coordination polymers often involves linking metal ions with organic ligands, and phosphinic acids have proven to be effective tectons (building blocks) for creating these extended structures. nih.gov The presence of the thienyl groups adds another dimension, as the sulfur atom could potentially coordinate with certain "soft" metal ions, leading to complex and potentially functional materials.

Catalysis: Organophosphorus acids, including phosphoric and phosphinic acids, are well-established as effective Brønsted acid catalysts in a variety of organic transformations. nih.gov While specific catalytic applications of di-2-thienylphosphinic acid are an emerging area, its acidic nature suggests potential utility in reactions that require a proton donor. Research into bifunctional catalysts has shown that linking Brønsted acid units can lead to highly enantioselective catalysts for reactions like the transfer-hydrogenation of quinolines. nih.gov

Organic Synthesis: The compound serves as a valuable precursor in organic synthesis for creating more complex organophosphorus molecules. 20.210.105 Mechanistic studies into the hydrolysis of related phosphinates show that the process often involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This reactivity is fundamental to its application as a synthetic intermediate.

Data Tables

Table 1: General Properties of Di-2-thienylphosphinic Acid

| Property | Value |

|---|---|

| CAS Number | 5849-47-8 |

| Molecular Formula | C₈H₇O₂PS₂ |

| Molecular Weight | 230.2 g/mol |

Data sourced from BenchChem.

Table 2: Typical Spectroscopic Data for Characterization

| Technique | Feature | Typical Range/Value |

|---|---|---|

| ³¹P NMR | Chemical Shift (δ) | P(V) compounds typically resonate in the 70 ppm to -30 ppm range. trilinkbiotech.com |

| FT-IR | P=O Stretch (ν) | ~1200 cm⁻¹ |

| P–OH Stretch (ν) | Broad band, typically ~2400-2800 cm⁻¹ | |

| Thiophene C-H Stretch | ~3100 cm⁻¹ |

Note: Spectroscopic ranges are general values for the respective functional groups and may vary for the specific compound.

Structure

3D Structure

Properties

CAS No. |

5849-47-8 |

|---|---|

Molecular Formula |

C8H7O2PS2 |

Molecular Weight |

230.2 g/mol |

IUPAC Name |

dithiophen-2-ylphosphinic acid |

InChI |

InChI=1S/C8H7O2PS2/c9-11(10,7-3-1-5-12-7)8-4-2-6-13-8/h1-6H,(H,9,10) |

InChI Key |

MWIPONZJAHKFJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)P(=O)(C2=CC=CS2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to Di-2-thienylphosphinic Acid

The synthesis of di-2-thienylphosphinic acid can be achieved through direct routes involving the reaction of thiophene (B33073) derivatives with appropriate phosphorus reagents. A prominent method involves the use of a Grignard reagent derived from 2-bromothiophene (B119243). researchgate.net The Grignard reagent, 2-thienylmagnesium bromide, is prepared by reacting 2-bromothiophene with magnesium metal in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.netgoogle.com This organometallic intermediate is then reacted with a phosphorus source, such as phosphorus oxychloride (POCl₃), to form the corresponding phosphinyl chloride. researchgate.netdtic.mil

Another direct approach involves the reaction of lithiated thiophene with phosphorus halides. For instance, heteroaryllithium compounds can react with phosphorus trichloride (B1173362) or phosphorus oxychloride. tandfonline.com The resulting intermediate can then be further processed to yield the desired phosphinic acid.

The general scheme for the Grignard-based synthesis is as follows:

Formation of Grignard Reagent: 2-Thienyl-Br + Mg → 2-Thienyl-MgBr

Reaction with Phosphorus Oxychloride: 2 (2-Thienyl-MgBr) + POCl₃ → (2-Thienyl)₂POCl + 2 MgBrCl

Hydrolysis: (2-Thienyl)₂POCl + H₂O → (2-Thienyl)₂PO(OH) + HCl

This method provides a straightforward pathway to the di-2-thienylphosphinic acid core structure. The use of Grignard reagents is a common strategy for forming carbon-phosphorus bonds in organophosphorus chemistry. leah4sci.commasterorganicchemistry.comlibretexts.org

The final step in many synthetic sequences leading to di-2-thienylphosphinic acid is a controlled hydrolysis or oxidation reaction.

Hydrolysis: Following the reaction of a thiophene-derived organometallic reagent with a phosphorus halide like phosphorus oxychloride, the resulting di-2-thienylphosphinyl chloride is hydrolyzed to the corresponding phosphinic acid. researchgate.net This hydrolysis is typically carried out by treating the phosphinyl chloride with water or an acidic solution, often using concentrated hydrochloric acid. researchgate.netnih.gov The general reaction is the conversion of the P-Cl bond to a P-OH group. The mechanism of hydrolysis of phosphinyl chlorides can proceed through different pathways depending on the substituents and reaction conditions. mdpi.comsapub.org For many phosphinates and phosphonates, hydrolysis under acidic conditions is a standard procedure to obtain the free phosphinic or phosphonic acid. nih.govbeilstein-journals.orgd-nb.info

Oxidation: Alternatively, di-2-thienylphosphinic acid can be prepared by the oxidation of a precursor with phosphorus in a lower oxidation state, such as a secondary phosphine (B1218219) oxide. The synthesis of di-2-thienylphosphine oxide can be achieved, for example, through the reaction of a Grignard reagent with a phosphinate. kent.ac.uk This secondary phosphine oxide can then be oxidized to the phosphinic acid. kent.ac.uk Common oxidizing agents for converting secondary phosphine oxides to phosphinic acids include hydrogen peroxide. kent.ac.uk

Another route involves the oxidation of di-2-thienylphosphine. Diphenyl(2-thienyl)phosphine, for instance, can be oxidized to its corresponding oxide using various oxidizing agents. rsc.org Although the thienyl group is relatively resistant to oxidation, care must be taken to selectively oxidize the phosphorus atom. rsc.org The resulting phosphine oxide can then be a precursor to the phosphinic acid. The oxidation of phosphinic acids can lead to the formation of phosphonic acids. ias.ac.in

| Precursor | Reagent/Condition | Product |

| Di-2-thienylphosphinyl chloride | Concentrated HCl, H₂O | Di-2-thienylphosphinic acid |

| Di-2-thienylphosphine oxide | Hydrogen Peroxide | Di-2-thienylphosphinic acid |

Derivatization Strategies for Functionalized Di-2-thienylphosphinic Acid Analogues

The synthesis of α-functionalized phosphinic acids, particularly α-aminophosphinic acids, bearing thienyl moieties is of significant interest due to their potential as bioisosteres of α-amino carboxylic acids. core.ac.ukresearchgate.net The Pudovik reaction is a key method for creating the C-P bond in these structures. core.ac.ukwikipedia.org This reaction involves the addition of a P-H bond from a phosphinic acid precursor across the C=N double bond of an imine (Schiff base). core.ac.uknih.gov

For the synthesis of α-amino-α-thienylphosphinic acid derivatives, the process typically starts with the condensation of a thiophenecarboxaldehyde (either 2- or 3-thiophenecarboxaldehyde) with an amine to form a thienyl-containing imine. researchgate.netnih.gov This imine then reacts with a suitable phosphorus reagent, such as hypophosphorous acid or its esters, in a Pudovik-type addition. core.ac.ukrsc.org Subsequent hydrolysis of the resulting ester or protected acid yields the final α-amino-α-thienylphosphinic acid. researchgate.net

The Kabachnik-Fields reaction, a three-component condensation of an aldehyde, an amine, and a >P(O)H species, is also a widely used method for preparing α-aminophosphonates and related phosphinic acid derivatives. core.ac.uknih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Product Type |

| Thiophenecarboxaldehyde | Amine | Hypophosphorous acid | Pudovik/Kabachnik-Fields | α-Amino-α-thienylphosphinic acid |

| Thienyl-imine | Diethyl phosphite (B83602) | - | Pudovik Reaction | Diethyl α-amino-α-thienylphosphonate |

These reactions allow for the introduction of various substituents on the amino group, providing a library of functionalized analogues. nih.govtandfonline.com

Di-2-thienylphosphinic acid and its derivatives can be incorporated into oligomeric and polymeric structures, imparting unique properties to the resulting materials. The phosphorus-containing group can enhance flame retardancy, thermal stability, or provide specific coordination sites for metal ions.

Polycondensation and polymerization methods are employed to create these macromolecules. researchgate.net For instance, a di-2-thienylphosphinic acid derivative containing reactive functional groups (e.g., hydroxyl or carboxyl groups on the thienyl rings or a reactive group attached to the phosphorus atom) could be used as a monomer in condensation polymerization with a suitable co-monomer.

While specific examples of polymers exclusively derived from di-2-thienylphosphinic acid are not extensively detailed in the provided context, the general principles of creating phosphorus-containing polymers are well-established. Thiophene-containing polymers are of great interest for their electronic properties, and the inclusion of a phosphinic acid moiety could modulate these properties or introduce new functionalities. derpharmachemica.comsciforum.netespublisher.com The synthesis of coordination polymers or complexes is another area where these ligands are utilized, with the phosphine oxide derivative of diphenyl(2-thienyl)phosphine being used to form complexes with lanthanide nitrates. rsc.orgacs.org This suggests that di-2-thienylphosphinic acid could also act as a ligand in coordination polymers.

Mechanistic Studies of Di-2-thienylphosphinic Acid Synthesis and Reactivity

Mechanistic studies provide insight into the reaction pathways and intermediates involved in the synthesis and subsequent reactions of di-2-thienylphosphinic acid.

Synthesis Mechanisms: The formation of di-2-thienylphosphinic acid via the Grignard route involves the nucleophilic attack of the 2-thienylmagnesium bromide on the electrophilic phosphorus center of phosphorus oxychloride. This is a standard mechanism for Grignard reactions with phosphorus halides. leah4sci.com

Reactivity and Hydrolysis Mechanisms: The reactivity of phosphinic acids and their derivatives is a subject of detailed mechanistic investigation. researchgate.net The hydrolysis of phosphinic acid esters and chlorides is a key reaction for obtaining the free acid. The mechanism of hydrolysis can be complex and is influenced by factors such as pH and the nature of the substituents on the phosphorus atom. nih.govmdpi.com

For the acid-catalyzed hydrolysis of phosphinates, the mechanism often involves protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. nih.govmdpi.combeilstein-journals.org The subsequent steps involve proton transfer and departure of the leaving group (the alcohol moiety from an ester or chloride from an acyl chloride).

Kinetic studies, including the determination of reaction orders and kinetic isotope effects, are crucial tools for elucidating these mechanisms. sapub.orgias.ac.in For example, studies on the aminolysis of phosphinic chlorides have shown that the reaction can proceed through either a concerted (Sₙ2-like) or a stepwise mechanism, depending on the reactants and conditions. sapub.org Computational studies are also increasingly used to model transition states and reaction pathways for phosphorus-based reactions. nih.govumich.edu

Coordination Chemistry and Ligand Design Principles

Di-2-thienylphosphinic Acid as a Ligand Framework

Di-2-thienylphosphinic acid serves as a compelling ligand framework due to the combined properties of its sulfur-containing aromatic substituents and the functional phosphinic acid moiety. This combination allows for a variety of coordination modes and the potential to form complexes with diverse structural and electronic characteristics.

The di-2-thienyl substituents play a crucial role in defining the electronic and steric landscape of the ligand. The thiophene (B33073) ring, an electron-rich five-membered heterocycle, can influence the electron density at the phosphorus center and, consequently, the donor strength of the phosphoryl oxygen. Compared to its phenyl analogue, the thienyl group can engage in different electronic interactions, which may affect the stability and reactivity of the resulting metal complexes.

Sterically, the two thienyl groups impose significant bulk around the phosphorus atom. This steric hindrance can dictate the coordination geometry of the metal center, influencing the number of ligands that can bind and preventing the coordination of solvent molecules. doi.org The orientation of the thienyl rings relative to the P=O bond can create a specific pocket for metal ion binding, potentially leading to selective complexation. The steric and electronic properties of ligands are known to be critical in determining the structural motif and stability of their metal complexes. nih.gov

Table 1: Comparative Properties of Aromatic Substituents on Phosphinic Acids

| Substituent | Electronic Effect | Relative Steric Bulk | Potential Interactions |

| Di-2-thienyl | Electron-rich heterocycle | High | π-π stacking, S-metal coordination (soft-soft interaction) |

| Diphenyl | Aromatic system | High | π-π stacking |

| Dimethyl | Electron-donating (alkyl) | Low | - |

The phosphinic acid group, R₂P(=O)OH, is a highly effective binding site for a wide range of metal ions. Upon deprotonation, the resulting phosphinate anion, R₂P(=O)O⁻, acts as a versatile ligand. It can coordinate to a metal center in several ways:

Monodentate: Binding through the phosphoryl oxygen (P=O).

Bidentate Chelation: Forming a four-membered ring by binding through both oxygen atoms to the same metal center.

Bidentate Bridging: Linking two different metal centers, with each oxygen atom coordinating to a separate metal.

Formation and Characterization of Metal Complexes

The dual functionality of di-2-thienylphosphinic acid enables it to form stable complexes with a variety of metal ions, including transition metals and lanthanides. These complexes are typically characterized using techniques such as single-crystal X-ray diffraction, IR and NMR spectroscopy, and mass spectrometry.

Copper(I) and other Transition Metals: While soft phosphine (B1218219) ligands are classic partners for soft metal ions like copper(I), the hard oxygen donors of the phosphinate group can also form stable complexes. chemrxiv.org The coordination chemistry of copper(II) with various N,S-donor ligands is extensive, often resulting in complexes with square planar or square pyramidal geometries. nih.govnih.govresearchgate.net For di-2-thienylphosphinate, coordination to copper would likely involve the oxygen atoms of the phosphinate group. The possibility of the thienyl sulfur atom participating in coordination, especially with softer metals, cannot be excluded and could lead to interesting polynuclear structures.

These hydrogen bonds can link complex units together, forming intricate and stable supramolecular architectures. rsc.org Common hydrogen bonding motifs include:

Dimerization: Two ligand molecules forming a cyclic dimer through O-H···O=P bonds.

Chain Formation: Head-to-tail hydrogen bonding between complex units.

Layered Structures: Hydrogen bonds connecting chains or sheets into 2D or 3D networks. researchgate.net

Furthermore, the aromatic thienyl rings can participate in π-π stacking interactions, which work in concert with hydrogen bonding to direct the self-assembly of the complexes into well-defined crystal lattices. frontiersin.orgnih.gov These supramolecular forces are critical in determining the final solid-state structure and properties of the material.

Table 2: Potential Supramolecular Interactions in Di-2-thienylphosphinic Acid Complexes

| Interaction Type | Participating Groups | Resulting Structure | Reference Principle |

| Hydrogen Bonding | P-O-H (donor), P=O (acceptor) | Dimers, Chains, Sheets, 3D Networks | mdpi.com |

| π-π Stacking | Thienyl Rings | Stacked Layers, Herringbone Patterns | nih.gov |

| Dipole-Dipole | Polar P=O groups | Ordered Packing | rsc.org |

| van der Waals | Thienyl Rings, Alkyl chains (if present) | Close Crystal Packing | General Principle |

Investigations into Chelation Thermodynamics and Kinetics

The study of the thermodynamics and kinetics of complex formation provides quantitative insight into the stability and lability of metal complexes. For di-2-thienylphosphinic acid, the thermodynamic stability of its metal complexes would be governed by several factors. The change in standard free energy (ΔG°) for complexation is expected to be negative, indicating spontaneous reactions. zenodo.org

Key thermodynamic considerations include:

Enthalpy (ΔH°): The formation of strong M-O bonds is typically an exothermic process, resulting in a negative enthalpy change. zenodo.org

Entropy (ΔS°): The chelate effect, should the ligand bind in a bidentate fashion, would lead to a positive entropy change, further stabilizing the complex.

Hard-Soft Acid-Base (HSAB) Principle: The hard oxygen donors of the phosphinate group will form the most stable complexes with hard metal ions like Ln³⁺, Fe³⁺, and Cr³⁺.

Kinetic studies would reveal the rates of ligand exchange and complex formation. The steric bulk of the di-2-thienyl groups would likely slow down these rates compared to less hindered ligands. Understanding these parameters is crucial for applications where complex stability and reactivity are critical, such as in catalysis or separation processes. doi.orgresearchgate.net

Advanced Spectroscopic and Structural Analysis of Di-2-thienylphosphinic Acid Metal Complexes

Detailed research findings, including precise bond lengths, bond angles, and characteristic spectroscopic shifts, are crucial for understanding the structure-property relationships in these complexes. However, a thorough review of the current scientific literature reveals a notable scarcity of specific experimental data for metal complexes of di-2-thienylphosphinic acid. While extensive research exists on the coordination chemistry of other phosphinic acid derivatives, detailed structural and spectroscopic data for complexes involving the di-2-thienylphosphinic acid ligand appear to be limited.

For instance, X-ray diffraction studies are the definitive method for elucidating the solid-state structure of these complexes, providing precise atomic coordinates from which bond lengths, bond angles, and coordination geometries can be determined. Such data would be instrumental in establishing how the thienyl substituents influence the coordination mode of the phosphinate group. Similarly, ³¹P NMR spectroscopy is a powerful tool for probing the electronic environment of the phosphorus atom upon coordination to a metal center. The change in the ³¹P chemical shift upon complexation can provide information about the nature of the metal-ligand bond. Furthermore, IR spectroscopy can identify the coordination of the phosphinate group through shifts in the P=O and P-O stretching frequencies.

The Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, did not yield specific entries for metal complexes of di-2-thienylphosphinic acid in the conducted searches. cam.ac.ukcam.ac.uk This further underscores the lack of publicly accessible, detailed structural information for this particular class of compounds.

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis Utilizing Di-2-thienylphosphinic Acid-Derived Ligands

In homogeneous catalysis, ligands derived from di-2-thienylphosphinic acid are primarily employed as secondary phosphine (B1218219) oxides (SPOs). These compounds are notable for being air- and moisture-stable, which simplifies handling. nih.govsigmaaldrich.com Crucially, they exist in equilibrium with their trivalent phosphinous acid tautomer. While the equilibrium typically favors the pentavalent oxide form, coordination to a transition metal can shift it toward the trivalent phosphinous acid, allowing it to function as a classic phosphine ligand. sigmaaldrich.com This dual nature makes SPOs effective pre-ligands in a variety of metal-catalyzed reactions.

Asymmetric catalysis, which aims to produce specific stereoisomers of a chiral product, heavily relies on the design of chiral ligands or catalysts. Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a wide array of enantioselective transformations. nih.govnih.gov These catalysts typically operate through a bifunctional activation mechanism, forming dual hydrogen bonds with both the electrophile and the nucleophile to control the stereochemical outcome of the reaction. researchgate.net

The enantioselectivity in CPA-catalyzed reactions is profoundly influenced by the structure of the chiral backbone, such as BINOL, SPINOL, or VAPOL derivatives. researchgate.net Density Functional Theory (DFT) calculations have shown that the shape and size of the catalyst's chiral pocket play a critical role in stabilizing the desired transition state through noncovalent interactions, thereby determining the stereoselectivity. researchgate.net

While the development of chiral phosphorus-containing compounds is a vibrant area of research, the exploration of chiral derivatives specifically derived from di-2-thienylphosphinic acid for asymmetric catalysis is not yet extensively documented in the scientific literature. However, the principles established with other CPAs provide a clear framework for the potential design and application of such catalysts. The synthesis of chiral β-aminophosphine derivatives, for example, often starts from natural amino acids and serves as another major strategy for creating effective ligands for metal-catalyzed asymmetric reactions. thieme-connect.denih.gov

The application of di-2-thienylphosphinic acid derivatives as ligands in transition metal catalysis is centered on their corresponding phosphine oxide, which acts as a stable pre-ligand. Phosphine oxides have proven to be effective ligands in promoting challenging catalytic steps. For instance, phosphine oxide ligands were shown to facilitate a novel Rh(I)-catalyzed C-H cyclization of benzimidazoles with alkenes, a reaction where traditional phosphine ligands were less effective. youtube.com This highlights the unique reactivity that phosphine oxide ligands can impart to a catalytic system.

The electronic properties of the substituents on the phosphorus atom are crucial for tuning the activity of the catalyst. The use of the related ligand, tri(2-thienyl)phosphine, in a palladium catalyst system for Suzuki-Miyaura cross-coupling reactions demonstrates the impact of the thienyl groups. The zero-valent palladium complex, Pd(PTh₃)₃, was found to be a superior catalyst precursor for the synthesis of thiophene-containing polymers, showcasing the effectiveness of thienylphosphine ligands in facilitating C-C bond formation. google.com The electron-rich nature of the thiophene (B33073) rings can influence the electronic density at the metal center, impacting key catalytic steps like oxidative addition and reductive elimination. sigmaaldrich.comyoutube.com

In palladium-catalyzed cross-coupling reactions, phosphine oxide additives have been shown to act as stabilizing ligands, preventing the precipitation of palladium black and maintaining catalyst activity over time, particularly in reactions involving electron-rich substrates.

Table 1: Effect of Phosphine Oxide Ligand in Rh(I)-Catalyzed C2–H Cyclization Reaction of 1-(p-tolyl)-1H-benzo[d]imidazole with 1-hexene. Yields are for the isolated product.

| Entry | Catalyst | Ligand | Lewis Acid | Yield (%) |

| 1 | [Rh(cod)Cl]₂ | None | Me₂AlCl | 35 |

| 2 | [Rh(cod)₂]BF₄ | None | Me₂AlCl | 68 |

| 3 | [Rh(cod)₂]BF₄ | PPh₃ | Me₂AlCl | <10 |

| 4 | [Rh(cod)₂]BF₄ | Mes-DAPO * | Me₂AlCl | 97 |

Data sourced from a study on phosphine oxide-ligated Rh-Al bimetal catalysis. youtube.comMes-DAPO = Di(adamantan-1-yl)(mesityl)phosphine oxide

Heterogeneous Catalysis and Surface-Bound Systems

Heterogeneous catalysis offers significant advantages, including ease of catalyst separation and recycling. While specific applications of di-2-thienylphosphinic acid in heterogeneous systems are not widely reported, its chemical structure provides clear opportunities for immobilization onto solid supports. The phosphinic acid group can be used to graft the molecule onto the surface of metal oxides like silica (B1680970) or alumina, or onto functionalized polymers.

One common strategy involves the use of porous materials, such as halloysite (B83129) nanotubes or porous coordination polymers (also known as metal-organic frameworks or MOFs), as supports. These materials can be functionalized with acidic groups to create solid acid catalysts. For example, heteropolyacids have been immobilized on halloysite nanotubes to create efficient and reusable catalysts for the synthesis of various heterocyclic compounds. Similarly, di-2-thienylphosphinic acid could potentially be anchored to such supports to create a novel solid-state catalyst, combining the catalytic properties of the phosphorus center with the robustness of a heterogeneous system.

Another approach is the use of basic mineral supports, such as dolomite (B100054) or hydrotalcite, which have been employed as heterogeneous catalysts for various organic transformations, including biodiesel synthesis and C-P bond formation.

Computational and Experimental Elucidation of Catalytic Mechanisms

Understanding the detailed mechanism of a catalytic reaction is crucial for optimizing its performance and designing new catalysts. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating catalytic mechanisms at the molecular level.

In the context of phosphorus-based catalysts, DFT studies have provided profound insights into reaction pathways and the origins of selectivity. For example, computational investigations into chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation have revealed how the catalyst's chiral skeleton influences the stability of transition states through subtle noncovalent interactions. researchgate.net These studies can map out the entire catalytic cycle, calculate activation barriers for competing pathways, and explain why a particular stereoisomer is formed preferentially.

Experimental techniques are used in concert with computational models to validate theoretical findings. Kinetic studies can shed light on the rate-determining step of a reaction, while spectroscopic analysis of reaction intermediates can provide structural information. Although specific computational and detailed experimental mechanistic studies on reactions catalyzed by di-2-thienylphosphinic acid derivatives are not yet prevalent in the literature, the established methodologies offer a clear path forward for future investigations into its catalytic potential.

Applications in Advanced Materials Science

Design and Synthesis of Photoactive and Optoelectronic Materials

The unique electronic structure of the thiophene (B33073) ring, combined with the properties of the phosphinic acid group, makes di-2-thienylphosphinic acid a candidate for inclusion in photoactive and optoelectronic materials. The thienyl groups are known for their electron-donating capabilities and their ability to participate in π-conjugated systems, which are crucial for light absorption and charge transport.

Integration into Dye-Sensitized Solar Cell Architectures

Dye-sensitized solar cells (DSSCs) are a promising class of photovoltaic devices that mimic the natural process of photosynthesis. researchgate.net The efficiency of a DSSC is highly dependent on its components, including the dye sensitizer, the semiconductor photoanode (commonly titanium dioxide, TiO₂), and the electrolyte. le.ac.uknih.govmdpi.com The anchoring of the dye molecule to the semiconductor surface is critical for efficient electron injection from the excited dye into the conduction band of the semiconductor.

While research into a wide array of anchoring groups has been conducted, phosphinic acids, including di-2-thienylphosphinic acid, have been explored as potential alternatives to the more common carboxylic acid and cyanoacrylic acid anchors. nih.gov The phosphinic acid group can form a strong covalent bond with the TiO₂ surface, potentially leading to improved stability and electron transfer kinetics. The two thienyl groups in di-2-thienylphosphinic acid can be functionalized to tune the photophysical and electrochemical properties of the resulting dye, allowing for the design of sensitizers that absorb a broader spectrum of sunlight.

Functionalization of Surfaces and Hybrid Organic-Inorganic Materials

The ability of phosphinic acids to bind strongly to metal oxide surfaces makes them excellent candidates for surface functionalization. rsc.org This is particularly relevant in the creation of hybrid organic-inorganic materials, where a seamless interface between the two components is essential for the desired properties.

Di-2-thienylphosphinic acid can be used to modify the surface of various metal oxides, such as titanium dioxide (TiO₂) and zinc oxide (ZnO). The phosphinic acid head group chemisorbs onto the oxide surface, forming a self-assembled monolayer (SAM). The outward-facing thienyl groups then present a new surface chemistry, which can be tailored for specific applications. For instance, the thienyl rings can be further functionalized to control surface energy, wettability, and to provide sites for the subsequent attachment of other molecules or polymers. This approach is valuable in fields ranging from biocompatible coatings on medical implants to the fabrication of advanced sensors.

Development of Phosphorus-Containing Polymers and Oligomers

Phosphorus-containing polymers often exhibit a range of desirable properties, including flame retardancy, thermal stability, and enhanced adhesion. The incorporation of phosphinic acid moieties into polymer backbones or as side chains can impart these characteristics.

Di-2-thienylphosphinic acid can serve as a monomer or a functional additive in the synthesis of novel phosphorus-containing polymers and oligomers. The presence of the two reactive thienyl groups allows for polymerization through various mechanisms, such as oxidative coupling. The resulting polymers would possess a unique combination of the properties of polythiophenes (e.g., conductivity, electrochromism) and polyphosphinates (e.g., flame resistance, metal chelation). Research in this area explores the synthesis of such polymers and the characterization of their thermal, mechanical, and electronic properties.

Advanced Adhesion and Coating Technologies

The strong interaction between phosphinic acids and metal surfaces is also leveraged in the development of advanced adhesion promoters and protective coatings. A robust adhesive bond between a coating and a metal substrate is crucial for long-term performance and corrosion protection.

Di-2-thienylphosphinic acid can act as a molecular bridge at the interface between a metal substrate and an organic coating. The phosphinic acid group forms strong, durable bonds with the metal oxide layer on the substrate. The thienyl groups, in turn, can interact or co-polymerize with the organic resin of the coating, creating a covalently linked interface. This significantly enhances the adhesion of the coating, particularly in harsh environments where moisture and corrosive agents can degrade the bond. Furthermore, the thienyl groups themselves can contribute to the protective properties of the coating due to their inherent stability.

Computational and Theoretical Investigations

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these characteristics. researchgate.net For di-2-thienylphosphinic acid, the electron-rich nature of the two thiophene (B33073) rings significantly influences the electron density distribution across the entire molecule, particularly at the central phosphorus atom.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, can be employed to determine key electronic parameters. researchgate.netnih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.com In di-2-thienylphosphinic acid, the HOMO is expected to have significant contributions from the π-systems of the thiophene rings, while the LUMO is likely centered around the P=O bond and the phosphorus atom.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by quantifying charge distribution and identifying key donor-acceptor interactions within the molecule. iosrjournals.org This analysis would reveal the polarity of the P=O and P-C bonds and the extent of electron delocalization from the thiophene rings to the phosphinic acid core. Such modeling helps in predicting sites susceptible to nucleophilic or electrophilic attack, thereby guiding the understanding of its reactivity in various chemical environments.

| Compound Analogue | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-Thiophene Carboxylic Acid Derivative 1 | DFT/B3LYP | -6.85 | -2.21 | 4.64 |

| 2-Thiophene Carboxylic Acid Derivative 2 | DFT/B3LYP | -7.01 | -2.55 | 4.46 |

| 2-Thiophene Carboxylic Acid Derivative 3 | DFT/B3LYP | -7.12 | -2.78 | 4.34 |

Reaction Mechanism Prediction and Transition State Analysis

Understanding the mechanisms of chemical reactions is fundamental to controlling reaction outcomes. Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transient structures like transition states. ims.ac.jp For reactions involving di-2-thienylphosphinic acid, such as its synthesis or its action as a catalyst, computational modeling can predict the most likely mechanism.

Phosphinic acids can act as transition state analogues for enzymatic reactions, particularly those involving peptide bond hydrolysis, due to the tetrahedral geometry of the phosphorus center. mdpi.com Computational studies can model this mimicry, providing insight into enzyme inhibition mechanisms.

Furthermore, the synthesis of phosphinic acids, which often involves radical additions or nucleophilic substitutions, can be modeled. google.com Theoretical methods can map the potential energy surface of a reaction, identifying the reactants, products, intermediates, and the transition states that connect them. ims.ac.jp By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict reaction rates and identify the rate-determining step. For example, in a nucleophilic attack on the phosphorus atom, a pentacoordinate intermediate or transition state is often proposed, and its structure and stability can be precisely calculated. nih.govmdpi.com These computational approaches are invaluable for optimizing reaction conditions and designing novel synthetic routes. ims.ac.jp

Spectroscopic Property Simulation and Validation

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. umkc.edu The simulation of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for di-2-thienylphosphinic acid can be achieved with a high degree of accuracy using DFT.

Vibrational spectroscopy (IR and Raman) is particularly well-suited for computational analysis. After optimizing the molecular geometry, a frequency calculation can be performed. iosrjournals.org This calculation provides the vibrational modes of the molecule and their corresponding frequencies and intensities. These theoretical spectra can be compared directly with experimental FT-IR and FT-Raman spectra. Often, calculated frequencies are systematically scaled to correct for approximations in the computational method and anharmonicity. scispace.com This combined experimental and theoretical approach allows for a definitive assignment of spectral bands to specific molecular motions, such as the characteristic P=O stretching, P-C stretching, and the various vibrational modes of the thiophene rings. iosrjournals.orgscispace.com Studies on related molecules like 2-thiophene carboxylic acid and other thiophene derivatives demonstrate that DFT calculations at the B3LYP/6-31G** level can accurately reproduce experimental vibrational spectra. iosrjournals.orgscispace.com

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) B3LYP (cm⁻¹) | Assignment |

|---|---|---|---|---|

| C=O Stretch | 1665 | 1668 | 1670 | Carbonyl group |

| C-C Stretch (ring) | 1528 | 1530 | 1526 | Thiophene ring |

| C-C Stretch (ring) | 1415 | 1413 | 1410 | Thiophene ring |

| C-H in-plane bend | 1283 | - | 1283 | Thiophene C-H |

| C-S Stretch | 647 | 637 | 649 | Thiophene ring |

Ligand-Metal Interaction Dynamics

The phosphinic acid moiety is an effective binding site for metal ions, making di-2-thienylphosphinic acid a potential ligand in coordination chemistry. The interaction is typically through the phosphoryl oxygen atom, which acts as a hard Lewis base. Computational studies are essential for understanding the dynamics and thermodynamics of these ligand-metal interactions. researchgate.netresearchgate.net

DFT calculations can be used to model the complexes formed between di-2-thienylphosphinic acid and various metal ions. These calculations can predict the coordination geometry, bond lengths, and bond angles of the resulting metal complex. rsc.org By calculating the binding energy, the stability of the complex can be assessed, and the selectivity of the ligand for different metals can be predicted. nih.gov This is particularly relevant in applications such as solvent extraction for metal separation, where organophosphorus compounds are widely used. researchgate.netresearchgate.net

Time-dependent DFT (TD-DFT) can be used to simulate the electronic spectra (e.g., UV-Vis) of these metal complexes, providing insight into their photophysical properties and the nature of metal-ligand charge transfer transitions. rsc.org Furthermore, molecular dynamics simulations can be employed to study the behavior of these complexes in solution, providing a more complete picture of the ligand-metal interaction dynamics over time.

Emerging Research Frontiers and Future Prospects

Innovations in Synthetic Strategies for Di-2-thienylphosphinic Acid

The synthesis of phosphinic acids has evolved significantly, moving towards more efficient, selective, and sustainable methods. While specific literature on high-yield, innovative syntheses for di-2-thienylphosphinic acid is not abundant, general advancements in the synthesis of diarylphosphinic acids offer a clear roadmap for future research.

Traditional methods for creating symmetrical di-substituted phosphinic acids often involve the use of Grignard reagents with alkyl phosphites, followed by oxidation. However, these methods can be limited in scope and may not be suitable for more complex or functionalized aryl groups like thienyls.

Modern synthetic chemistry presents several promising avenues for the synthesis of di-2-thienylphosphinic acid. One of the most notable is the phospha-Mannich reaction, which involves the reaction of a P-H precursor, an aldehyde, and an amine. Recent studies have shown that using hypophosphorous acid with secondary amines and formaldehyde (B43269) can lead to nearly quantitative yields of aminomethyl-H-phosphinic acids with minimal by-products nih.gov. Adapting this multicomponent reaction for thienyl-containing precursors could provide a more direct and atom-economical route to the target molecule and its derivatives.

Another promising approach is the free-radical addition of hypophosphorous acid to olefins. This method has been successfully employed for the synthesis of various dialkylphosphinic acids, achieving high yields at elevated temperatures with suitable initiators ysxbcn.com. The adaptation of this methodology to use 2-vinylthiophene (B167685) as a precursor could represent a viable and scalable production strategy.

Further research is anticipated to focus on palladium-catalyzed cross-coupling reactions. Ligand-less palladium acetate (B1210297) has proven to be a highly efficient catalyst for the direct 5-arylation of thiophene (B33073) derivatives at very low catalyst loadings, demonstrating high tolerance for a wide variety of functional groups rsc.org. The development of a one-pot, tandem cross-coupling reaction starting from a suitable phosphorus source and 2-bromothiophene (B119243) could represent a significant leap forward in the synthesis of di-2-thienylphosphinic acid.

| Synthetic Method | Key Features | Potential for Di-2-thienylphosphinic Acid |

| Phospha-Mannich Reaction | Multicomponent, high atom economy, often high yields. | Could be adapted using thiophene-2-carbaldehyde (B41791) for a direct synthesis route. |

| Free-Radical Addition | Suitable for large-scale production, uses readily available precursors. | Potentially applicable using 2-vinylthiophene and hypophosphorous acid. |

| Palladium-Catalyzed Cross-Coupling | High efficiency, low catalyst loadings, broad functional group tolerance. | A promising route using 2-bromothiophene and a phosphorus source. |

Expansion of Catalytic Scope and Efficiency

While di-2-thienylphosphinic acid itself is not typically a catalyst, its metallic complexes hold significant potential in the field of catalysis. The phosphinate group can act as a robust ligand, and the electronic influence of the two thienyl moieties can modulate the properties of a coordinated metal center.

The use of metal phosphine (B1218219) complexes in catalysis is well-established, with applications in hydrogenation, hydroformylation, and cross-coupling reactions numberanalytics.com. Phosphine oxides, which share the P=O motif with phosphinic acids, have also been used to create metal complexes that catalyze a wide array of chemical transformations bohrium.com. This suggests that metal complexes of di-2-thienylphosphinic acid could exhibit interesting catalytic activities.

Recent research has explored the use of copper phosphinate complexes as molecular precursors for catalysts in ethanol (B145695) dehydrogenation chemrxiv.orgacs.org. These precursors, when deposited on a silica (B1680970) support and thermally treated, form highly dispersed copper-phosphate species that show promising catalytic performance. This approach could be extended to di-2-thienylphosphinate complexes, potentially leading to novel catalysts with unique selectivity, influenced by the sulfur atoms of the thienyl groups. The sulfur atoms could play a role in catalyst stability or in preventing coke formation, a known issue in many catalytic processes chemrxiv.org.

Furthermore, thiophene-derived ligands are known to influence the catalytic properties of metal centers. For example, modifying platinum nanoparticles with thiophene has been shown to enhance catalytic selectivity in hydrogenation reactions acs.org. The presence of two thienyl groups in di-2-thienylphosphinic acid could therefore be leveraged to fine-tune the electronic and steric environment of a metal catalyst, leading to enhanced performance.

Future research in this area will likely focus on synthesizing and characterizing metal complexes of di-2-thienylphosphinic acid and evaluating their catalytic activity in various organic transformations. The synergistic effect of the phosphinate linker and the thienyl rings could lead to the discovery of new, highly efficient, and selective catalysts.

Exploration of Novel Material Science Applications

The most promising area of research for di-2-thienylphosphinic acid is in material science, particularly in the design and synthesis of coordination polymers and metal-organic frameworks (MOFs). The phosphinate group is an excellent linker for constructing robust, extended structures, and the thienyl groups can impart unique photophysical or electronic properties to the resulting materials. mdpi.com

Phosphinate-based MOFs are known for their high thermal and chemical stability, often exceeding that of their carboxylate-based counterparts mdpi.com. This makes them attractive for applications in harsh environments. The incorporation of di-2-thienylphosphinic acid as a linker could lead to the creation of novel MOFs with tailored pore sizes and functionalities. The sulfur atoms in the thiophene rings could act as soft donor sites, leading to enhanced affinity for specific guest molecules, such as heavy metals or organic pollutants.

The photoluminescent properties of thiophene-containing materials are another area of intense interest. MOFs constructed from thiophene-functionalized dicarboxylates have been shown to be effective luminescent sensors for environmental contaminants acs.org. Similarly, coordination polymers based on bithiophenedicarboxylic acid exhibit enhanced luminescence upon coordination to metal ions like Zn(II) nih.gov. It is therefore highly probable that MOFs and coordination polymers derived from di-2-thienylphosphinic acid will display interesting photoluminescent behavior, with potential applications in chemical sensing and optoelectronics.

The table below summarizes the properties of some thiophene-based MOFs, illustrating the potential of di-2-thienylphosphinic acid in this field.

| MOF System | Metal Ion(s) | Key Property/Application | Reference |

| [Zn(L)(BBI)·(H₂O)₂] | Zn(II) | Luminescent sensing of Hg(II), Cu(II), Cr(VI) | acs.org |

| [Cd(L)(TPOM)₀.₇₅]·xS | Cd(II) | Pesticide removal (2,4-dichlorophenol) | acs.org |

| Tb-MOF | Tb(III) | Highly selective and sensitive luminescent sensor for TTCA | nih.gov |

| Zn(btdc)(4,4'-bpy)₀.₅ | Zn(II) | Enhanced luminescence emission | nih.gov |

Future work will undoubtedly focus on the synthesis of new MOFs and coordination polymers using di-2-thienylphosphinic acid as a primary or secondary building block. The investigation of their porosity, stability, and photophysical properties will be crucial for unlocking their potential in gas storage, separation, and sensing applications.

Interdisciplinary Contributions and Synergistic Research

The unique characteristics of di-2-thienylphosphinic acid and its derivatives create opportunities for synergistic research across multiple scientific disciplines. The intersection of organophosphorus chemistry, material science, and biology is particularly promising.

One exciting avenue is the development of functional materials for biomedical applications. Thiophene-based ligands have been successfully used for the optical detection of disease-associated protein aggregates, such as those found in Alzheimer's disease nih.gov. MOFs derived from di-2-thienylphosphinic acid could be designed to be both porous and luminescent, allowing them to act as platforms for drug delivery with simultaneous sensing capabilities. The thiophene moieties could also be functionalized to target specific biological molecules or cells.

In the field of environmental science, MOFs containing di-2-thienylphosphinic acid could be developed for the selective adsorption and removal of pollutants from water. Magnetic MOF nanocomposites have already shown great promise for the extraction of fungicides from environmental water samples nih.gov. The incorporation of di-2-thienylphosphinic acid into such systems could enhance their selectivity towards sulfur-containing pollutants or heavy metals that have a high affinity for sulfur.

The combination of the redox-active nature of certain metal-phosphinate complexes with the unique properties of thiophene-containing materials could also lead to new electrocatalysts or sensors. For instance, ferrocene-functionalized ligands have been used to create electrocatalysts for hydrogen evolution mdpi.com. A similar approach using di-2-thienylphosphinate complexes could lead to new systems for energy conversion and storage.

The continued exploration of di-2-thienylphosphinic acid will undoubtedly foster collaborations between synthetic chemists, material scientists, biologists, and engineers, leading to the development of new technologies that address pressing societal needs in medicine, environmental remediation, and sustainable energy.

Q & A

Q. What are the optimal synthetic routes for di-2-thienylphosphinic acid, and how can researchers address challenges like HCl elimination during synthesis?

- Methodological Answer : Synthesis often involves reacting thienyl-substituted precursors with phosphorus-containing reagents. For example, vinyl phosphinic acid derivatives can be synthesized via substitution reactions of acid chlorides, though partial HCl elimination may occur, leading to byproducts like diamides . To mitigate this, controlled reaction conditions (e.g., inert atmosphere, slow addition of reagents) and purification via column chromatography or recrystallization are recommended. Monitoring reaction progress with P NMR can help identify intermediates and optimize yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing di-2-thienylphosphinic acid and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H, C, and P NMR are essential for confirming molecular structure and purity. For instance, P NMR can detect phosphorus environments in phosphinic acids (typical δ: 10–30 ppm) .

- X-ray Crystallography : Resolves spatial arrangements of thienyl and phosphinic groups, as demonstrated in Brønsted acid catalyst studies .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- FT-IR : Identifies P=O (~1200 cm) and P–H (~2400 cm) stretches .

Q. How does the presence of thienyl groups influence the redox properties of phosphinic acid derivatives?

- Methodological Answer : Thienyl groups enhance π-conjugation, potentially stabilizing radical intermediates during redox reactions. For example, phosphinic acid (HPO) reduces AgNO to Ag, a property that may extend to di-2-thienyl derivatives. Researchers should perform cyclic voltammetry to measure reduction potentials and compare with phenylphosphinic acid analogs .

Advanced Research Questions

Q. How can di-2-thienylphosphinic acid be tailored for asymmetric catalysis, and what structural modifications improve enantioselectivity?

- Methodological Answer : Introducing chiral auxiliaries or bulky substituents adjacent to the phosphorus center can enhance enantioselectivity. For example, aryl phosphinic acid-phosphoric acid hybrids achieved C1-symmetric Brønsted acid catalysts via strategic hydrogen bonding . Computational modeling (e.g., DFT) can predict steric and electronic effects of thienyl groups on transition states .

Q. What strategies are effective in designing di-2-thienylphosphinic acid derivatives as enzyme inhibitors, and how can binding modes be validated?

- Methodological Answer :

- Scaffold Design : Replace aminomethyl groups in bis(aminomethyl)phosphinic acid (a urease inhibitor) with thienyl moieties to exploit hydrophobic enzyme pockets .

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (). Competitive inhibition can be confirmed via Lineweaver-Burk plots .

Q. How do computational tools aid in predicting synthetic pathways and reactivity of di-2-thienylphosphinic acid?

- Methodological Answer : Retrosynthesis platforms like Reaxys or Pistachio leverage reaction databases to propose feasible routes. For example, AI-driven tools predicted phosphinic acid derivatives’ stability by analyzing bond dissociation energies and steric strain . Molecular dynamics simulations can further assess solvent effects on reactivity .

Q. What experimental controls are necessary to resolve contradictions in catalytic activity data between di-2-thienylphosphinic acid and its analogs?

- Methodological Answer :

- Control Reactions : Compare catalytic performance under identical conditions (temperature, solvent, substrate ratio).

- Kinetic Profiling : Determine turnover frequencies (TOF) and activation energies () to isolate electronic vs. steric contributions.

- Structural Analysis : Use X-ray crystallography or EXAFS to confirm active-site coordination differences, as seen in nickel-urease inhibitor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.